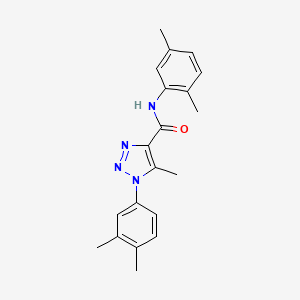![molecular formula C17H12F3NO4 B2409515 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate CAS No. 721903-53-3](/img/structure/B2409515.png)
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, also known as TFAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and electronics.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.
In addition to its application in drug discovery, [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has also been studied for its potential use in material science and electronics. It has been shown to exhibit excellent thermal stability and solubility, making it suitable for the development of organic semiconductors and other electronic devices.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been shown to exhibit potent inhibitory activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. It has also been shown to exhibit antibacterial activity against various antibiotic-resistant bacteria, including MRSA and VRE.
Vorteile Und Einschränkungen Für Laborexperimente
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has several advantages for lab experiments, including high purity and yield, excellent solubility, and thermal stability. However, it also has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, including:
1. Further investigation of its mechanism of action and potential targets.
2. Development of new derivatives with improved efficacy and reduced toxicity.
3. Exploration of its potential applications in material science and electronics.
4. Investigation of its potential use as a tool for chemical biology research.
5. Study of its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and electronics. Its synthesis method has been optimized to yield high purity and yield, making it suitable for various applications. [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been shown to exhibit potent inhibitory activity against various cancer cell lines and antibiotic-resistant bacteria, making it a potential candidate for the development of new drugs and antibiotics. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate can be synthesized through a multistep reaction starting from 4-nitrobenzaldehyde and 2-amino-2-(trifluoromethyl)ethylamine. The reaction involves the formation of various intermediates, including Schiff base, which is then reduced to yield [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate. The synthesis method has been optimized to yield high purity and yield of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, making it suitable for various applications.
Eigenschaften
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)13-3-1-2-4-14(13)21-15(23)10-25-16(24)12-7-5-11(9-22)6-8-12/h1-9H,10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOVFBKEZYTGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)






![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)